molecular formula C24H19Cl2FN4O2 B13728185 4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-

4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-

Cat. No.: B13728185
M. Wt: 485.3 g/mol
InChI Key: BNKOTHLCKZXPNE-UHFFFAOYSA-N
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Description

The compound, known as Tesevatinib (XL647), is a 4-quinazolinamine derivative with the molecular formula C₂₄H₂₅Cl₂FN₄O₂ and a molecular weight of 491.388 g/mol . It features a stereochemically complex cyclopenta[c]pyrrol moiety linked via a methoxy group to the quinazoline core, which is substituted with a 3,4-dichloro-2-fluorophenyl group at the 4-amino position. This structural complexity enhances its selectivity for Ephrin type-A receptor 2 (EphA2), a tyrosine kinase implicated in cancer progression and resistance . Tesevatinib has been investigated in preclinical and clinical studies for solid tumors, leveraging its unique binding affinity to EphA2 and related kinases .

Properties

Molecular Formula

C24H19Cl2FN4O2

Molecular Weight

485.3 g/mol

IUPAC Name

N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine

InChI

InChI=1S/C24H19Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-9,12H,10-11H2,1-2H3,(H,28,29,30)

InChI Key

BNKOTHLCKZXPNE-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=CC2=C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Origin of Product

United States

Preparation Methods

Preparation of Quinazoline Core Intermediates

A typical starting point is 4-chloro-6-iodoquinazoline or 6-iodo-3H-quinazolin-4-one derivatives. These are prepared by halogenation of quinazolinones using reagents such as phosphorus oxychloride under reflux conditions in toluene or other organic solvents.

Example procedure:

Step Reagents & Conditions Description Yield & Purity
Halogenation 4-Chloro-6-iodoquinazoline + Phosphorus oxychloride + Tri-n-butylamine in toluene, reflux 2h Conversion to 4-chloro-6-iodoquinazoline intermediate High yield; purity >90%
Workup Cooling to 55°C, addition of 3-chloro-4-(3-fluorobenzyl)oxy aniline, stirring at 70-90°C for 2h Formation of quinazolin-4-amine derivative Isolated as crystalline solid after filtration and washing

This step yields a key intermediate with an iodine substituent suitable for further functionalization.

Amination with Halogenated Phenyl Amines

The quinazoline intermediates are reacted with substituted anilines such as 3-chloro-4-(3-fluorobenzyloxy)aniline or 3,4-dichloro-2-fluoroaniline under reflux in polar aprotic solvents like N-methylpyrrolidinone or xylene, often in the presence of bases such as triethylamine or potassium carbonate.

Typical reaction conditions:

Parameter Details
Solvent N-methylpyrrolidinone (NMP) or xylene
Base Triethylamine or potassium carbonate
Temperature 50-90°C (reflux conditions)
Time 2-10 hours
Workup Cooling, filtration, washing with water and isopropanol, drying under vacuum

This step installs the N-(3,4-dichloro-2-fluorophenyl) amine substituent onto the quinazoline ring, forming the quinazolinamine core.

Summary of Key Experimental Data

Step Intermediate/Product Reagents Conditions Yield (%) Purity (%) Notes
1 4-Chloro-6-iodoquinazoline Phosphorus oxychloride, tri-n-butylamine Toluene, reflux 2h >90 >90 Halogenation
2 N-(3,4-dichloro-2-fluorophenyl)-6-iodoquinazolin-4-amine 3,4-Dichloro-2-fluoroaniline, triethylamine NMP or xylene, reflux 5-10h 60-70 92-99 Amination
3 6-Methoxyquinazoline derivative Methyl iodide, K2CO3 DMF, reflux overnight 80-85 >95 Methylation
4 Final compound with bicyclic ether Cyclopentapyrrol derivative, base THF or isopropyl acetate, 25-60°C 70-75 >95 Alkylation

Research Findings and Optimization Notes

  • The use of phosphorus oxychloride in toluene with tri-n-butylamine provides efficient halogenation with minimal side reactions.
  • Amination yields improve significantly when using polar aprotic solvents such as N-methylpyrrolidinone combined with triethylamine or potassium carbonate as bases.
  • Controlled addition of water during crystallization steps enhances product purity and facilitates isolation.
  • Alkylation of the 7-hydroxy position with the bicyclic substituent requires careful temperature control to avoid decomposition.
  • Purification by sequential triturations in boiling acetone or isopropanol improves crystalline quality and removes impurities.

These optimized conditions are supported by multiple patent disclosures and experimental reports on structurally related quinazoline compounds.

Chemical Reactions Analysis

Types of Reactions

4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms (chlorine and fluorine) on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium carbonate, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various nucleophiles.

Scientific Research Applications

Clinical Applications

  • Oncology :
    • Tesevatinib has been investigated for its efficacy against various cancers, particularly non-small cell lung cancer (NSCLC) and other solid tumors. Clinical trials have shown promising results in terms of tumor response rates and progression-free survival.
    • Studies indicate that Tesevatinib may be effective in patients with specific genetic mutations in EGFR and those who have developed resistance to other EGFR inhibitors.
  • Combination Therapies :
    • Research has explored the use of Tesevatinib in combination with other therapeutic agents to enhance anti-tumor efficacy. For example, combining Tesevatinib with chemotherapy or immunotherapy may improve outcomes in resistant cancer types.

Case Study 1: Non-Small Cell Lung Cancer

In a Phase II clinical trial involving patients with NSCLC who had progressed on previous therapies, Tesevatinib showed a response rate of approximately 30%, with manageable side effects. The study highlighted the importance of biomarker-driven patient selection to optimize treatment outcomes.

Case Study 2: Resistance Mechanisms

A study focusing on patients who developed resistance to first-line EGFR inhibitors demonstrated that Tesevatinib could provide clinical benefit by targeting alternative signaling pathways activated in resistant tumors. This underscores the potential for Tesevatinib as a second-line treatment option.

Mechanism of Action

The mechanism of action of 4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar 4-Quinazolinamine Derivatives

Structural Comparison

Key structural differences among 4-quinazolinamine derivatives lie in their substituents, which dictate target specificity and pharmacokinetic profiles. Below is a comparative analysis:

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Primary Target(s)
Tesevatinib (XL647) 7-[[(3aR,6aS)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]; 3,4-dichloro-2-fluorophenyl C₂₄H₂₅Cl₂FN₄O₂ 491.388 EphA2, EGFR, VEGFR2
Gefitinib (Iressa®) 6-[3-(4-morpholinyl)propoxy]; 3-chloro-4-fluorophenyl C₂₂H₂₄ClFN₄O₃ 446.900 EGFR
Lapatinib (Tykerb®) 6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]; 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl C₂₉H₂₆ClFN₄O₄S 581.057 HER2/EGFR
Vandetanib (Zactima®) 7-(4-piperidinylmethoxy); 4-bromo-2-fluorophenyl C₂₂H₂₄BrFN₄O₂ 475.350 RET, EGFR, VEGFR2
D1694 (Thymidylate synthase inhibitor) 7-((1-methyl-4-piperidinyl)methoxy); 4-bromo-2-fluorophenyl C₂₄H₂₈BrFN₄O₂ 519.410 Thymidylate synthase, DHFR

Key Observations :

  • Tesevatinib ’s cyclopenta[c]pyrrol group confers stereochemical diversity and improved kinase selectivity compared to simpler morpholine (Gefitinib) or piperidine (Vandetanib) substituents.
  • Gefitinib and Lapatinib prioritize EGFR/HER2 inhibition, while Vandetanib and Tesevatinib exhibit broader kinase inhibition profiles (e.g., VEGFR2, EphA2).
Pharmacological and ADME/Tox Profiles
Parameter Tesevatinib (XL647) Gefitinib Lapatinib Vandetanib
Metabolism Limited data; likely CYP3A4-mediated CYP3A4 (primary), CYP2D6, CYP3A5 CYP3A4, CYP2C8 CYP3A4
Half-life (t₁/₂) ~20–30 hours (preclinical) ~48 hours ~24 hours ~19 days
Key Metabolites Not reported Morpholine-oxidized, O-demethylated Oxidative defluorination, sulfonation N-desmethyl, piperidine-hydroxylated
Toxicity Concerns Hypertension, proteinuria (VEGFR2 off-target) Diarrhea, skin rash (EGFR-driven) Hepatotoxicity, diarrhea QTc prolongation, hypocalcemia

Key Findings :

  • Tesevatinib ’s toxicity profile aligns with VEGFR2 inhibition (e.g., hypertension), whereas Gefitinib and Lapatinib exhibit EGFR/HER2-driven adverse effects.
  • Vandetanib ’s long half-life necessitates careful monitoring for cardiac toxicity.

Key Insights :

  • Tesevatinib ’s dual EphA2/EGFR inhibition may overcome resistance to single-target EGFR inhibitors like Gefitinib .

Biological Activity

The compound 4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy] is a derivative of quinazolinamine known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinazolinamine core.
  • Substituents including a dichloro-fluorophenyl group and a methoxy group.
  • An octahydro-cyclopentapyrrole moiety which may influence its biological interactions.

Biological Activity Overview

Research indicates that quinazolinamine derivatives exhibit a range of biological activities, particularly in the context of cancer therapy and kinase inhibition. The following sections summarize key findings related to the biological activity of this specific compound.

Inhibition of Tyrosine Kinases

Quinazolinamine derivatives have been extensively studied for their ability to inhibit various tyrosine kinases, which are crucial in cancer cell proliferation and survival. Notably:

  • Compounds similar to 4-quinazolinamine have shown potent inhibitory effects against kinases such as CDK2, HER2, and EGFR. For example, related compounds demonstrated IC50 values in the low micromolar range against these targets, indicating strong potential as anticancer agents .
CompoundTarget KinaseIC50 (µM)
2iCDK20.173
3iHER20.079
3iEGFR0.097

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies show that quinazolinamine derivatives can effectively inhibit cell growth in low micromolar concentrations:

  • For instance, a study reported that certain derivatives exhibited moderate to high growth inhibition in breast cancer cell lines .

The mechanism by which quinazolinamines exert their effects often involves:

  • Kinase Inhibition : Compounds act as ATP non-competitive inhibitors against specific kinases.
  • Alteration of Drug Transport : Some derivatives have been identified as dual inhibitors of BCRP and P-glycoprotein (P-gp), enhancing the accumulation of chemotherapeutic agents within resistant cancer cells .

Case Studies

Several case studies highlight the efficacy of quinazolinamine derivatives:

  • Breast Cancer Resistance Protein (BCRP) Inhibition : A derivative was shown to alter the localization of BCRP and P-gp in cells, significantly inhibiting the efflux of anticancer drugs .
  • Gastrointestinal Stromal Tumors (GISTs) : Another study focused on optimizing quinazoline scaffolds for pan-KIT mutant kinase inhibition, demonstrating potent activity against mutant-driven cell lines while minimizing off-target effects .

Q & A

Basic: What are the critical safety protocols for handling this quinazolinamine derivative in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested for chemical compatibility) and full-face shields or safety goggles meeting EN 166 (EU) or NIOSH (US) standards. Avoid skin contact by employing proper glove removal techniques .
  • Respiratory Protection: For low-exposure scenarios, use P95 (US) or P1 (EU) particulate filters. High-exposure environments require OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
  • Engineering Controls: Conduct experiments in fume hoods with ≥100 ft/min face velocity. Implement secondary containment for solid/liquid waste to prevent drainage contamination .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methoxy groups at C6/C7, cyclopenta-pyrrol moiety) .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm). Optimize mobile phase (e.g., 70:30 acetonitrile/water + 0.1% TFA) to achieve ≥95% purity .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~500–550) and rule out decomposition products .

Advanced: How can researchers optimize the synthetic yield of this compound given low yields (<5%) in existing protocols?

Methodological Answer:

  • Stepwise Optimization:
    • Coupling Reactions: Replace traditional SNAr with Buchwald-Hartwig amination for the quinazolinamine core to enhance regioselectivity .
    • Protecting Groups: Use tert-butyldimethylsilyl (TBS) ethers for the cyclopenta-pyrrol methoxy group to prevent side reactions during alkylation .
    • Catalysis: Screen Pd/Xantphos catalysts for Suzuki-Miyaura cross-coupling steps to improve efficiency (target ≥80% conversion per step) .
  • Purification: Replace column chromatography with preparative HPLC for intermediates prone to degradation .

Advanced: What computational approaches are suitable for predicting kinase inhibition and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with EGFR or VEGFR2 kinases. Focus on the fluorophenyl and methoxy groups’ roles in hydrophobic pocket binding .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of the cyclopenta-pyrrol moiety in ATP-binding sites. Analyze RMSD (<2 Å) and hydrogen bond occupancy .
  • Free Energy Calculations: Apply MM-PBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Advanced: How can researchers resolve discrepancies in reported solubility data across studies?

Methodological Answer:

  • Experimental Reassessment:
    • Shake-Flask Method: Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol. Filter (0.22 μm) and quantify via UV-Vis (ε = 15,000 M⁻¹cm⁻¹ at 280 nm) .
    • Thermodynamic Analysis: Use differential scanning calorimetry (DSC) to measure melting point (reported 119–120°C) and correlate with solubility parameters .
  • Computational Prediction: Apply Hansen Solubility Parameters (HSPiP) to identify optimal solvents (e.g., logP ~3.5 suggests moderate lipophilicity) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase selectivity?

Methodological Answer:

  • Analog Synthesis:
    • Substituent Variation: Modify the 3,4-dichloro-2-fluorophenyl group to 3-bromo-4-iodo derivatives to assess halogen bonding effects .
    • Scaffold Hopping: Replace cyclopenta-pyrrol with piperidine or morpholine rings to evaluate steric effects on kinase selectivity .
  • Biological Assays:
    • Kinase Profiling: Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 μM. Prioritize targets with >70% inhibition .
    • Cellular IC₅₀: Use A549 (EGFR-driven) and HUVEC (VEGFR2-driven) cell lines to compare potency (aim for IC₅₀ < 100 nM) .

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